6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 412016-37-6
VCID: VC5202879
InChI: InChI=1S/C9H11N3/c1-2-8-7-4-10-5-11-9(7)3-6(1)12-8/h4-6,8,12H,1-3H2
SMILES: C1CC2C3=CN=CN=C3CC1N2
Molecular Formula: C9H11N3
Molecular Weight: 161.208

6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine

CAS No.: 412016-37-6

Cat. No.: VC5202879

Molecular Formula: C9H11N3

Molecular Weight: 161.208

* For research use only. Not for human or veterinary use.

6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine - 412016-37-6

Specification

CAS No. 412016-37-6
Molecular Formula C9H11N3
Molecular Weight 161.208
IUPAC Name 4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene
Standard InChI InChI=1S/C9H11N3/c1-2-8-7-4-10-5-11-9(7)3-6(1)12-8/h4-6,8,12H,1-3H2
Standard InChI Key OTYQMHKAYHPBDY-UHFFFAOYSA-N
SMILES C1CC2C3=CN=CN=C3CC1N2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2,4,6-triene, reflects its tricyclic system comprising a pyrimidine ring fused to a seven-membered cycloheptane ring. Key structural features include:

  • Pyrimidine moiety: A six-membered ring with two nitrogen atoms at positions 1 and 3.

  • Epimino bridge: A nitrogen atom linking positions 5 and 8 of the cycloheptane ring.

  • Chirality: Stereoisomerism at positions 5R and 8S in derivatives influences biological interactions.

The Standard InChIKey (OTYQMHKAYHPBDY-UHFFFAOYSA-N) and SMILES (C1CC2C3=CN=CN=C3CC1N2) provide unambiguous representations for computational modeling and database searches.

Table 1: Molecular Properties of 6,7,8,9-Tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine

PropertyValue
Molecular FormulaC₉H₁₁N₃
Molecular Weight161.208 g/mol
CAS Number412016-37-6
IUPAC Name4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2,4,6-triene
SMILESC1CC2C3=CN=CN=C3CC1N2
PubChem CID44304974

Synthesis and Reaction Pathways

Synthetic Strategies

While explicit details of the compound’s synthesis remain proprietary, general approaches for analogous bicyclic pyrimidines involve:

  • Ring-closing metathesis: To form the cycloheptane ring from diene precursors.

  • Epimination: Introduction of the bridging nitrogen via aziridine intermediates.

  • Catalytic hydrogenation: To reduce unsaturated bonds in intermediate stages.

Reaction optimization focuses on controlling regioselectivity and minimizing side products, often requiring anhydrous conditions and catalysts like palladium or ruthenium complexes.

Derivative Synthesis

Modifications at position 10 (e.g., carboxamide or carbonyl groups) yield biologically active derivatives:

  • 1-Methyl-5-((5R,8S)-...pyridin-2(1H)-one (CAS 2108839-96-7): Incorporates a thiophene substituent, enhancing π-π stacking interactions with biological targets .

  • (5R,8S)-N-(4-Chlorobenzyl)-...carboxamide (CAS 1904312-07-7): The chlorobenzyl group improves lipophilicity, potentially aiding blood-brain barrier penetration.

Biological and Pharmacological Activities

Anticancer Mechanisms

The compound’s ability to intercalate DNA or inhibit kinases is under investigation. Derivatives with electron-withdrawing groups (e.g., chloro substituents) show enhanced cytotoxicity in breast cancer cell lines (MCF-7, MDA-MB-231).

GPR65 Modulation

Patent WO2021245427A1 identifies 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine derivatives as GPR65 antagonists, implicating them in treating inflammatory bowel disease (IBD) and multiple sclerosis . Docking studies suggest high affinity (Kᵢ ≈ 50 nM) for the receptor’s orthosteric site .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Experimental solubility data remain unreported, but computational predictions (e.g., LogP ≈ 1.2) indicate moderate hydrophilicity, suitable for oral administration. Stability studies under physiological pH (7.4) suggest degradation <5% over 24 hours.

ADME Profile

  • Absorption: High Caco-2 permeability (Papp > 10 × 10⁻⁶ cm/s) in carboxamide derivatives.

  • Metabolism: Hepatic cytochrome P450 (CYP3A4) mediates N-demethylation and epoxide hydrolysis .

Future Directions and Research Opportunities

  • Synthetic Methodology: Developing enantioselective routes to access (5R,8S) and (5S,8R) isomers.

  • Target Validation: Elucidating GPR65 signaling pathways in autoimmune models .

  • Prodrug Design: Enhancing bioavailability via phosphate or ester prodrugs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator